tert-butyl N-[(5-bromo-2-hydroxyphenyl)methyl]carbamate
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Overview
Description
tert-butyl N-[(5-bromo-2-hydroxyphenyl)methyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a 5-bromo-2-hydroxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(5-bromo-2-hydroxyphenyl)methyl]carbamate typically involves the following steps:
Bromination: The starting material, 2-hydroxybenzyl alcohol, undergoes bromination using hydrobromic acid to form 5-bromo-2-hydroxybenzyl alcohol.
Protection: The hydroxyl group is protected by converting it into a tert-butyl carbamate using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling: The protected intermediate is then coupled with an appropriate amine to form the final product.
Industrial Production Methods: Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The hydroxyl group can be oxidized to form a carbonyl group or reduced to form a methylene group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Carbonyl-containing compounds.
Reduction Products: Methylene derivatives.
Hydrolysis Products: Corresponding amines and carbon dioxide.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of novel catalysts and ligands for chemical reactions.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of biologically active compounds for drug discovery .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.
- Studied for its role in the development of new drugs targeting specific biological pathways .
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the formulation of coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-[(5-bromo-2-hydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of enzymes. This interaction can alter the enzyme’s conformation and affect its catalytic activity .
Comparison with Similar Compounds
- tert-butyl N-[(5-bromo-3-fluoro-2-hydroxyphenyl)methyl]carbamate
- tert-butyl N-[(5-bromo-3-hydroxyphenyl)methyl]carbamate
- tert-butyl N-[(5-bromo-2-methoxyphenyl)methyl]carbamate
Comparison:
- Structural Differences: The presence of different substituents (e.g., fluoro, methoxy) on the phenyl ring can significantly alter the compound’s reactivity and biological activity.
- Reactivity: The bromine atom in tert-butyl N-[(5-bromo-2-hydroxyphenyl)methyl]carbamate makes it more reactive in nucleophilic substitution reactions compared to its analogs.
- Biological Activity: The specific substituents on the phenyl ring can influence the compound’s ability to interact with biological targets, leading to variations in its therapeutic potential .
Properties
CAS No. |
1392846-44-4 |
---|---|
Molecular Formula |
C12H16BrNO3 |
Molecular Weight |
302.2 |
Purity |
95 |
Origin of Product |
United States |
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